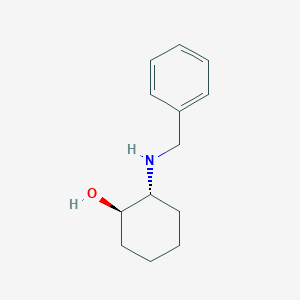
2H-1,4-benzothiazine-3(4H)-thione
Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, also known as 2H-1,4-benzothiazine-3(4H)-thione, is a chemical compound with the molecular formula C8H7NOS . It has an average mass of 165.212 Da and a monoisotopic mass of 165.024841 Da .
Synthesis Analysis
The synthesis of this compound involves the use of thiadiazole derivatives and 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one . These are dissolved in acetone with the addition of K2CO3, and the mixture is refluxed overnight . Another synthetic route involves the use of 2-(phenylmethylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazine core with a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
Given the presence of more reactive sites in the pattern of benzothiazine, this heterocycle may engage in various types of reactions such as N-alkylation, electrophilic substitution, and nitrating .Physical And Chemical Properties Analysis
This compound is a crystalline powder with a melting point of 180°C .Scientific Research Applications
Central Nervous System (CNS) Activity : 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives, synthesized from 2H-1,4-benzothiazine-3(4H)-thiones, were tested for their CNS activity (Grandolini et al., 1985).
Antimicrobial Activity : Synthesized 4H-1,4-benzothiazines showed significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antibacterial and antifungal drugs (Goyal, 2021).
Anticonvulsant Activity : Certain 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines exhibited anticonvulsant activity, with some compounds showing promising therapeutic potential (Zhang et al., 2010).
Pharmacological Relevance : Benzothiazine 1,1-dioxides, synthesized through a novel ring contraction method, have applications in medicine and industry due to their pharmacological relevance (Fülöpová et al., 2015).
Biopharmaceutical Applications : Substituted 4H-1,4-Benzothiazines have applications as antimicrobial and antioxidant agents, emphasizing their significance in biopharmaceutical research (Saroha et al., 2020).
Preparation of Derivatives : Various methods for the preparation of benzothiazine derivatives have been developed, contributing to the expansion of this compound's research and application scope (Tárraga et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2H-1,4-Benzothiazine-3(4H)-thione is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle movement and memory processing. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to increased concentrations of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function.
Future Directions
A series of thiadiazole hybrid compounds with benzothiazine derivatives have been developed and evaluated for their biological activity . These compounds showed significant inhibitory activity against acetylcholinesterase, suggesting potential applications in the treatment of Alzheimer’s disease . Future research may focus on further exploring the therapeutic potential of these compounds.
Properties
IUPAC Name |
4H-1,4-benzothiazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCHSYEHJCCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176727 | |
| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22191-30-6 | |
| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22191-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing 2H-1,4-benzothiazine-3(4H)-thiones?
A1: 2H-1,4-benzothiazine-3(4H)-thiones can be efficiently synthesized by thionating their corresponding 2H-1,4-benzothiazine-3(4H)-ones. This thionation reaction can be achieved using Lawesson's reagent [] or through a phase-transfer catalysis (PTC) method with P2S5/K2CO3/TEBA [, ].
Q2: What are the potential applications of 2H-1,4-benzothiazine-3(4H)-thione derivatives in medicinal chemistry?
A2: Research suggests that 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives, which can be synthesized from 2H-1,4-benzothiazine-3(4H)-thiones, exhibit potential central nervous system (CNS) activity []. This finding highlights the potential of these compounds as lead structures for developing novel therapeutics targeting the CNS.
Q3: How are 4H-s-triazolo[3,4-c]-1,4-benzothiazines synthesized from 2H-1,4-benzothiazine-3(4H)-thiones?
A3: The synthesis of 4H-s-triazolo[3,4-c]-1,4-benzothiazines involves reacting 2H-1,4-benzothiazine-3(4H)-thiones (or their S-methyl-thioethers) with acylhydrazines []. Another approach involves cyclizing 3-hydrazino derivatives of 2H-1,4-benzothiazine-3(4H)-thiones using either an aliphatic acid or its corresponding orthoester [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


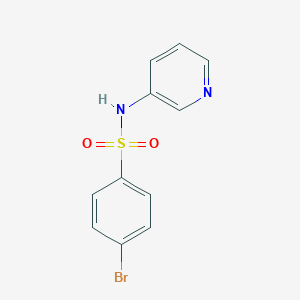



![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
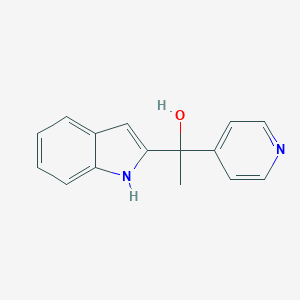
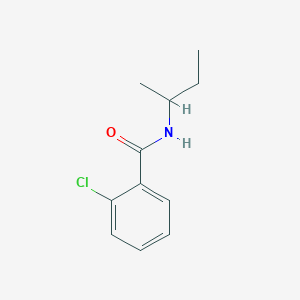
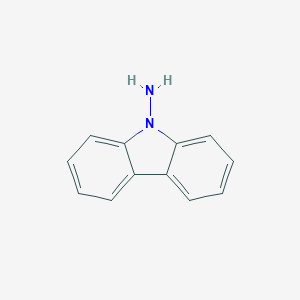
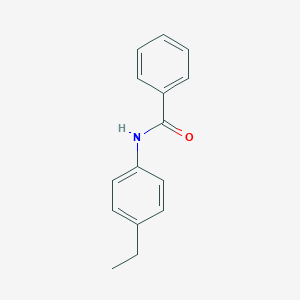
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
